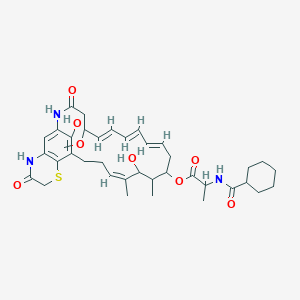

Thiazinotrienomycin E

Description

Structure

3D Structure

Properties

Molecular Formula |

C38H51N3O8S |

|---|---|

Molecular Weight |

709.9 g/mol |

IUPAC Name |

[(6E,8E,10E,16Z)-15,28-dihydroxy-5-methoxy-14,16-dimethyl-3,24-dioxo-22-thia-2,25-diazatricyclo[18.7.1.021,26]octacosa-1(27),6,8,10,16,20(28),21(26)-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C38H51N3O8S/c1-23-14-13-18-28-35(45)29(21-30-36(28)50-22-33(43)41-30)40-32(42)20-27(48-4)17-11-6-5-7-12-19-31(24(2)34(23)44)49-38(47)25(3)39-37(46)26-15-9-8-10-16-26/h5-7,11-12,14,17,21,24-27,31,34,44-45H,8-10,13,15-16,18-20,22H2,1-4H3,(H,39,46)(H,40,42)(H,41,43)/b6-5+,12-7+,17-11+,23-14- |

InChI Key |

FZQITFWYBUDNRH-MHVOAVBDSA-N |

Isomeric SMILES |

CC1C(C/C=C/C=C/C=C/C(CC(=O)NC2=CC3=C(C(=C2O)CC/C=C(\C1O)/C)SCC(=O)N3)OC)OC(=O)C(C)NC(=O)C4CCCCC4 |

Canonical SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC3=C(C(=C2O)CCC=C(C1O)C)SCC(=O)N3)OC)OC(=O)C(C)NC(=O)C4CCCCC4 |

Synonyms |

thiazinotrienomycin E |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Thiazinotrienomycin E

Methodologies for Structure Determination

The journey to fully characterize Thiazinotrienomycin E involved a multi-pronged approach, integrating data from various spectroscopic methods to piece together its molecular puzzle.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. nih.govnih.govacs.org This powerful technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial. 1D NMR, such as ¹H and ¹³C NMR, provided the initial inventory of proton and carbon atoms, respectively. academie-sciences.fr 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity between adjacent protons, directly bonded protons and carbons, and long-range proton-carbon correlations. This network of correlations allowed for the assembly of the molecular fragments that constitute the complex ansa chain and the aromatic core of the molecule. acs.orgacademie-sciences.fr

The use of cryoprobe technology, which significantly enhances the sensitivity of NMR experiments, likely played a role in obtaining high-quality data from the limited quantities of the natural product available from its producing organism, Streptomyces sp. MJ672-m3. bikaken.or.jp

Role of Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry (MS) provided the crucial determination of the molecular weight and elemental composition of this compound. academie-sciences.frcore.ac.uk High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of ions with high precision, allowing for the unambiguous determination of the molecular formula. jchemrev.com Fragmentation patterns observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), offer valuable clues about the structural components of the molecule by revealing how it breaks apart under energetic conditions. academie-sciences.frcore.ac.uk

Integration of Other Spectroscopic Techniques

In conjunction with NMR and MS, other spectroscopic methods provided complementary structural information.

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups within the molecule. Characteristic absorption bands would have indicated the presence of hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups, which are integral parts of the this compound structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the presence of the conjugated triene and the aromatic chromophore. The wavelengths of maximum absorption (λmax) provided evidence for the extended system of double bonds, a defining feature of this class of ansamycins.

Definitive Assignment of Relative and Absolute Stereochemistry

Beyond determining the connectivity of atoms, establishing the precise three-dimensional arrangement, or stereochemistry, of this compound was a critical and challenging aspect of its characterization. acs.orgjst.go.jpgrafiati.comacs.orggrafiati.comupenn.edu

Chemical Degradation and Correlation Studies

Chemical degradation involves selectively breaking down the complex molecule into smaller, more easily identifiable fragments. googleapis.comclinicalgate.comepo.orgresearchgate.net While specific degradation studies for this compound are not extensively detailed in the provided context, this classical approach is often used in natural product chemistry. By degrading the molecule into known compounds with established stereochemistry, it is possible to infer the stereochemistry of the corresponding centers in the parent molecule. acs.org These studies often involve carefully controlled chemical reactions to cleave specific bonds without altering the stereocenters of interest. googleapis.com

Spectroscopic-Based Stereochemical Determinations

Modern spectroscopic methods have largely replaced the need for extensive chemical degradation. For this compound, the determination of its relative and absolute stereochemistry was heavily reliant on spectroscopic analysis. acs.orgjst.go.jpgrafiati.comupenn.edu

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), were pivotal in determining the relative stereochemistry. These experiments detect protons that are close in space, even if they are not directly connected through chemical bonds. By analyzing the network of NOE correlations, chemists could build a three-dimensional model of the molecule and deduce the relative orientation of substituents along the ansa chain and at the stereogenic centers. grafiati.com

The definitive assignment of the absolute stereochemistry, which distinguishes between a molecule and its non-superimposable mirror image (enantiomer), was ultimately achieved through the total synthesis of the natural product. acs.orgnih.gov The successful synthesis of (+)-Thiazinotrienomycin E, which matched the spectroscopic and physical properties of the natural isolate, unequivocally confirmed its absolute configuration. acs.org

Conformational Analysis of the Macrocyclic Framework

The three-dimensional conformation of the 21-membered macrocyclic lactam in this compound is a key determinant of its properties. The "basket-like" conformation, typical for ansatrienins, arises from the linkage of the aliphatic ansa chain to non-adjacent positions on the aromatic chromophore. academie-sciences.fracademie-sciences.fr This creates a relatively rigid structure with distinct spatial regions.

The detailed analysis of this macrocyclic framework's conformation relies heavily on advanced NMR techniques, particularly Nuclear Overhauser Enhancement Spectroscopy (NOESY). researchgate.net NOESY experiments allow for the determination of through-space proximities between protons in the molecule. By identifying which protons are close to each other in 3D space, a conformational model of the macrocycle can be constructed.

While specific NOESY data tables for this compound are detailed in specialized chemical literature, the general approach involves identifying key correlations that define the folding of the ansa chain and its orientation relative to the aromatic ring. For instance, NOE signals between protons on the ansa chain and protons on the aromatic nucleus would firmly establish the "basket" handle's positioning. Similarly, correlations between adjacent and non-adjacent protons along the aliphatic chain reveal the specific turns and folds of the macrocycle. This empirical data, often supported by computational molecular modeling, provides a comprehensive picture of the molecule's preferred shape in solution.

Biosynthesis of Thiazinotrienomycin E

Microbial Origin and Cultivation Parameters for Production

Thiazinotrienomycin E, along with its congeners (Thiazinotrienomycins A, B, C, D, F, and G), is a secondary metabolite produced by the Gram-positive bacterium Streptomyces sp. MJ672-m3. bikaken.or.jpnih.gov This actinomycete strain was first identified as the source of these novel triene-ansamycins during screening programs designed to discover compounds with cytotoxic activities against cancer cell lines. nih.gov

The production of this compound is achieved through submerged fermentation of Streptomyces sp. MJ672-m3 in a suitable liquid culture medium. nih.gov While specific industrial-scale cultivation parameters are proprietary, laboratory-scale production involves standard fermentation techniques for Streptomyces. These processes are carefully optimized by manipulating factors such as nutrient composition (carbon and nitrogen sources), aeration, pH, and temperature to maximize the yield of the desired compound. The thiazinotrienomycins are then isolated and purified from the culture broth using chromatographic techniques. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Producing Organism | Streptomyces sp. MJ672-m3 | bikaken.or.jpnih.gov |

| Compound Class | Ansamycin (B12435341) Antibiotic | nih.gov |

| Production Method | Submerged Fermentation | nih.gov |

| Associated Compounds | Thiazinotrienomycins A, B, C, D, F, G; Benzoxazomycin | nih.govjst.go.jp |

Elucidation of the Biosynthetic Pathway

The biosynthesis of this compound follows the general paradigm established for other benzenic ansamycins, a process that relies on a specialized metabolic route known as the aminoshikimate pathway and the action of a modular Type I polyketide synthase.

The biosynthesis of the entire ansamycin family of natural products, including this compound, initiates from the common precursor molecule, 3-amino-5-hydroxybenzoic acid (AHBA). academie-sciences.frrsc.orgresearchgate.net AHBA serves as the starter unit onto which the long aliphatic "ansa" chain is constructed. academie-sciences.fr This aromatic core is itself the product of a distinct metabolic route called the aminoshikimate pathway. nih.gov The AHBA synthase enzyme is a key catalyst in this pathway and its corresponding gene is often used as a genetic marker to screen for microorganisms capable of producing AHBA-derived natural products. nih.gov The presence and utilization of AHBA firmly place thiazinotrienomycins within the well-characterized family of benzenic ansamycins. academie-sciences.frrsc.org

Following the formation of the AHBA starter unit, the characteristic ansa chain of this compound is assembled by a Type I Polyketide Synthase (PKS). nih.govacs.org These PKSs are massive, multifunctional enzyme complexes that function as a molecular assembly line. rasmusfrandsen.dkwikipedia.org The PKS is organized into distinct modules, with each module responsible for one cycle of chain elongation. nih.gov

The assembly process begins when the AHBA starter unit is loaded onto the PKS. Subsequently, each module sequentially catalyzes the condensation of a specific extender unit, typically derived from malonyl-CoA or methylmalonyl-CoA, onto the growing polyketide chain. nih.govnih.gov The ansa chain of ansatrienins, the class to which thiazinotrienomycins belong, is constructed from acetate (B1210297) and propionate (B1217596) subunits. academie-sciences.fr

Each PKS module contains a set of enzymatic domains that carry out the necessary reactions. The minimal essential domains for a module are the Acyltransferase (AT), which selects the correct extender unit; the Acyl Carrier Protein (ACP), which tethers the growing chain; and the Ketosynthase (KS), which catalyzes the carbon-carbon bond-forming Claisen condensation reaction. nih.govwikipedia.org Many modules also contain optional reductive domains—such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER)—which modify the β-keto group formed during each condensation, leading to the structural diversity of the final polyketide backbone. nih.gov

| Domain | Full Name | Function | Reference |

|---|---|---|---|

| KS | Ketosynthase | Catalyzes the Claisen condensation to elongate the polyketide chain. | wikipedia.org |

| AT | Acyltransferase | Selects the appropriate extender unit (e.g., malonyl-CoA) and loads it onto the ACP. | wikipedia.org |

| ACP | Acyl Carrier Protein | Tethers the growing polyketide chain via a phosphopantetheine arm. | wikipedia.org |

Once the full-length polyketide chain is synthesized and released from the PKS assembly line, it is not yet the final bioactive compound. The nascent chain must undergo a series of post-PKS modifications, catalyzed by discrete tailoring enzymes. sciepublish.com For this compound, a crucial step is the macrolactamization, where the terminal carboxyl group of the ansa chain forms an amide bond with the amino group of the AHBA core, creating the characteristic "basket-like" macrocyclic structure. academie-sciences.fracs.org

Further structural diversity is introduced by other tailoring enzymes that can perform reactions such as hydroxylation, methylation, or acylation. nih.gov The fact that Streptomyces sp. MJ672-m3 produces a suite of related compounds (Thiazinotrienomycins A, B, C, D, E, F, and G) is a testament to this post-PKS diversification, where different tailoring enzymes act on a common macrocyclic scaffold to generate a family of natural products. jst.go.jpacs.org

Polyketide Synthase (PKS) Assembly Line Mechanisms

Genetic Organization of Biosynthetic Gene Clusters

In bacteria like Streptomyces, the genes encoding all the enzymes required for the biosynthesis of a specific secondary metabolite are typically clustered together on the chromosome. frontiersin.orgjmicrobiol.or.kr This functional grouping is known as a Biosynthetic Gene Cluster (BGC). jmicrobiol.or.krnih.gov The BGC for an ansamycin like this compound is expected to contain the genes for the Type I PKS, the enzymes of the AHBA synthesis pathway, all the necessary post-PKS tailoring enzymes, and often genes that confer self-resistance to the producing organism. nih.gov This organization facilitates the coordinated regulation and expression of the entire biosynthetic pathway. frontiersin.org The discovery and sequencing of these BGCs are crucial for understanding the biosynthesis and for enabling genetic engineering efforts. jmicrobiol.or.kr

Chemoenzymatic Synthesis and Mutasynthetic Approaches for Pathway Interrogation

The elucidation and manipulation of biosynthetic pathways like that of this compound often employ advanced techniques that merge chemistry and biology. Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. nih.gov For instance, chemically synthesized precursors can be fed to cell-free extracts or purified enzymes to study specific steps of the biosynthetic pathway.

Mutasynthesis is another powerful tool used to probe and alter biosynthetic pathways. bikaken.or.jpjst.go.jp This technique involves creating a mutant strain of the producing organism by deleting a gene essential for an early step in the pathway, such as the synthesis of the AHBA precursor. bikaken.or.jp This engineered strain is then fed synthetic, chemically modified analogues of the natural precursor. If the downstream PKS and tailoring enzymes are sufficiently flexible, they can accept the unnatural starter unit and process it, leading to the production of novel, "unnatural" natural products. bikaken.or.jp This approach has been successfully used in the ansamycin family to generate new derivatives, providing insights into enzyme specificity and creating compounds with potentially improved properties. bikaken.or.jpjst.go.jp

Total Synthesis and Advanced Synthetic Methodologies for Thiazinotrienomycin E

Strategic Disconnections and Retrosynthetic Analysis

The retrosynthetic analysis of Thiazinotrienomycin E typically involves a late-stage installation of the C(29–38) side chain, a strategy that allows for a unified approach to synthesizing various members of the thiazinotrienomycin family from a common intermediate. acs.orgacs.org Further disconnection of the macrocycle at key bonds reveals the primary building blocks.

A common approach involves breaking the macrocycle at the C(16–C17) olefinic bond and the C(1)–N(20) amide bond. This strategy simplifies the complex structure into two main fragments: an aromatic portion and an aliphatic ansa chain. academie-sciences.fr Specifically, Smith and coworkers' analysis identified an aromatic aniline (B41778) fragment and a triene-containing vinyl iodide as key precursors. academie-sciences.fr An alternative disconnection strategy targets the C(16−17) and C(1) linkages, leading to an aromatic sulfone and a complex aliphatic fragment. The assembly of the macrocycle in this case would rely on sulfone alkylation followed by macrolactamization. acs.org

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Point | Resulting Fragments | Subsequent Key Reactions |

| C(29–38) side chain | Thiazinotrienomycinol core and side chain precursor | Esterification/Amidation |

| C(16–C17) and C(1)–N(20) bonds | Aromatic aniline and ansa chain with vinyl iodide | Alkylation and Macrolactamization |

| C(16−17) and C(1) linkages | Aromatic sulfone and aliphatic ansa chain | Sulfone Alkylation and Macrolactamization |

| Amide bond and Stille coupling | Aniline, acetylenic acid, and phosphonate (B1237965) fragments | Amide coupling, Horner-Emmons olefination, Stille cross-coupling |

Another retrosynthetic plan envisioned disconnecting the macrocycle to yield an aniline, an acetylenic acid, and a phosphonate. The forward synthesis would then involve coupling the aniline and acid, followed by a Horner-Emmons olefination and a final macrocyclization using a Stille cross-coupling reaction. acs.org These varied approaches highlight the flexibility and strategic considerations required to tackle the synthesis of such a complex natural product.

Construction of Key Subunits

The successful total synthesis of this compound hinges on the efficient and stereocontrolled construction of its two major components: the aromatic chromophore and the aliphatic ansa chain.

Synthesis of the Aromatic Chromophore

The synthesis of the benzothiazine aromatic core of this compound has been approached through multi-step sequences starting from relatively simple precursors. One efficient method involves the substitution of a fluorine atom on a precursor molecule with the lithium salt of methyl thioglycolate. acs.org This is followed by the reduction of nitro groups which concurrently facilitates the cyclization to form the benzolactam core. acs.org

To prepare for subsequent coupling reactions, protecting groups are strategically employed. The aniline nitrogen is often protected, for instance, with a tert-butyldimethylsilyl (TBS) group, which has proven effective in the synthesis. acs.orgacs.org The synthesis also involves transformations such as the reduction of an ester to an alcohol, tosylation, and displacement with sodium benzenesulfinate (B1229208) to install the necessary sulfone functionality for later coupling steps. acs.org

Stereo- and Chemoselective Elaboration of the Aliphatic Ansa Chain

The aliphatic ansa chain of this compound presents a significant stereochemical challenge due to the presence of multiple chiral centers and a conjugated (E,E,E)-triene system. acs.org A key strategy for constructing this chain involves the use of a Kocienski-modified Julia olefination protocol to stereoselectively form the triene subunit. acs.orgnih.gov

The synthesis of the ansa chain often begins with known chiral building blocks. For instance, a known alcohol can be protected and then subjected to reductive ozonolysis to yield a key aldehyde intermediate. acs.org The stereochemistry of the newly formed chiral centers is carefully controlled through reactions like the Duthaler–Hafner acetate (B1210297) aldol (B89426) reaction. academie-sciences.fr The construction of the triene is a critical step, and methods like the Horner-Emmons reaction have also been employed to establish the desired geometry of the double bonds. acs.org The union of smaller, stereochemically defined fragments is a common tactic to build up the complex ansa chain before its coupling to the aromatic core. acs.org

Macrocyclization Strategies

The final and often most challenging step in the total synthesis of this compound is the macrocyclization to form the large ansa ring. Various protocols have been successfully employed to achieve this crucial transformation.

Macrolactamization Protocols (e.g., Mukaiyama Macrolactamization)

Mukaiyama macrolactamization is a widely used and effective method for the formation of the macrocyclic lactam in the synthesis of this compound. acs.orgnih.govcapes.gov.br This reaction typically employs a coupling reagent, such as 2-chloro-1-methylpyridinium (B1202621) iodide (the Mukaiyama salt), to activate the carboxylic acid of the linear precursor for attack by the terminal amine. acs.org The reaction is often carried out under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. acs.org The success of this strategy has been demonstrated in multiple total syntheses of this compound. acs.orgacs.orgnih.gov

Table 2: Comparison of Macrolactamization Reagents in Ansamycin (B12435341) Synthesis

| Reagent | Description | Application in Ansamycin Synthesis |

| Mukaiyama Salt (2-chloro-1-methylpyridinium iodide) | A phosphonium (B103445) salt-based coupling reagent. | Successfully used in the total synthesis of this compound. acs.org |

| BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | A phosphinic chloride-based coupling reagent. | Employed in the macrocyclization of other ansamycin antibiotics. academie-sciences.fr |

| Copper(I)-mediated amidation | A transition-metal catalyzed approach. | Utilized in the synthesis of reblastatin, another ansamycin. academie-sciences.fr |

Alternative Macrocyclization Approaches (e.g., Ring-Closing Metathesis)

While macrolactamization is a prevalent strategy, other macrocyclization techniques offer alternative routes. Ring-closing metathesis (RCM) is a powerful tool for the formation of large rings and has been considered in the context of ansamycin synthesis. wikipedia.org RCM utilizes transition metal catalysts, such as Grubbs' or Schrock's catalysts, to form a new double bond within a linear precursor bearing two terminal alkenes, thereby closing the ring. wikipedia.orgorganic-chemistry.org This method is valued for its functional group tolerance and its ability to form various ring sizes. wikipedia.org Although not the primary method reported for the completed total synthesis of this compound, RCM represents a viable and powerful alternative for constructing the macrocyclic framework of ansamycins and related natural products. academie-sciences.frwikipedia.org

Critical Stereoselective Transformations

The construction of the intricate stereochemical array of this compound necessitates the use of highly selective and efficient chemical transformations. Key challenges in its synthesis include the stereocontrolled formation of the all-(E) triene system and the establishment of multiple chiral centers within the ansa chain.

A crucial structural feature of this compound is the (E,E,E)-triene moiety within the ansa chain. researchgate.net The stereoselective synthesis of this conjugated system is a significant hurdle, as many standard olefination methods can lead to mixtures of isomers or decomposition of the sensitive polyene. uga.edu

In the total synthesis of (+)-thiazinotrienomycin E reported by Smith and coworkers, the Kocienski-modified Julia olefination was employed to construct the C6-C7 double bond, thereby completing the triene system. acs.orgnih.govacs.orgacs.org This reaction involves the coupling of a sulfone with an aldehyde. organic-chemistry.org Specifically, a tetrazole-containing sulfone was reacted with an α,β-unsaturated aldehyde to furnish the desired (E,E,E)-triene with good yield and moderate stereoselectivity (10:1 E/Z ratio). academie-sciences.fr The use of the Kocienski-modified protocol is advantageous as it often provides high E-selectivity and proceeds under mild conditions, which is critical for handling sensitive substrates like polyenes. organic-chemistry.orgresearchgate.net

Initial attempts to construct the triene using other methods, such as a Stille coupling, resulted in the decomposition of the product. uga.edu A Horner-Wadsworth-Emmons reaction was also attempted but led to isomerization of the desired product. uga.edu These challenges highlight the importance of the carefully chosen Kocienski-modified Julia olefination for the successful synthesis of the triene motif in this compound. uga.edu

The ansa chain of this compound contains several stereogenic centers that must be installed with precise control. researchgate.net Various asymmetric synthesis strategies have been utilized to achieve this, falling into the broader categories of substrate-controlled, reagent-controlled, and catalyst-controlled methods. iipseries.orgyork.ac.uk

In the synthesis by Smith and coworkers, a chiral pool approach was utilized, starting from commercially available, enantiomerically pure materials. acs.orgiipseries.org For instance, the synthesis of a key acid fragment began with (+)-26, which is readily prepared from propargyl alcohol in two steps. acs.org This strategy leverages the inherent chirality of natural products to build up more complex chiral molecules.

Another key strategy employed was the use of chiral auxiliaries. york.ac.ukwikipedia.org Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired transformation, the auxiliary is removed. This approach provides a reliable method for introducing chirality.

Furthermore, stereoselective reductions were critical for setting specific stereocenters. For example, a Noyori asymmetric transfer hydrogenation was used for the stereoselective reduction of a ketone, and a chelate-controlled reduction with Zn(BH₄)₂ has been used in the synthesis of related ansamycins to furnish a single diastereomer of an alcohol. academie-sciences.fracs.org Asymmetric epoxidation, such as the Sharpless asymmetric epoxidation, has also been a key tool in the synthesis of fragments of related ansamycin antibiotics. academie-sciences.fr These methods rely on chiral catalysts or reagents to deliver a hydride or an oxygen atom to a prochiral face of a molecule in a selective manner. wikipedia.orgnih.gov

The following table summarizes some of the asymmetric methods used in the synthesis of this compound and related compounds:

| Asymmetric Method | Description | Application in Synthesis |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from nature. | Synthesis of key fragments from readily available chiral precursors like propargyl alcohol. acs.orgiipseries.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Used to control the formation of specific stereocenters in the ansa chain. academie-sciences.fryork.ac.ukwikipedia.org |

| Asymmetric Reductions | Use of chiral catalysts or reagents to achieve stereoselective reduction of carbonyl groups. | Employed to set the stereochemistry of hydroxyl groups (e.g., Noyori asymmetric transfer hydrogenation). acs.org |

| Asymmetric Epoxidation | Enantioselective formation of epoxides from prochiral alkenes using a chiral catalyst. | Utilized in the synthesis of chiral building blocks for the ansa chain (e.g., Sharpless epoxidation). academie-sciences.fr |

Control of the E,E,E-Triene Stereochemistry (e.g., Kocienski Modified Julia Protocol)

Comparative Analysis of Different Synthetic Routes and Efficiency

To date, the total synthesis of (+)-thiazinotrienomycin E has been reported by the research group of Amos B. Smith, III. acs.orgnih.govacs.orgcapes.gov.brnih.gov Therefore, a direct comparative analysis of multiple, distinct total syntheses is not yet possible. However, the reported synthesis provides a benchmark for efficiency and strategic design.

The synthesis by Smith and coworkers is a convergent approach, meaning that large fragments of the molecule are synthesized separately and then joined together in the later stages. academie-sciences.fr This strategy is generally more efficient than a linear synthesis where the molecule is built step-by-step from one end to the other. The key fragments in their synthesis were the aromatic core and the ansa chain. academie-sciences.fr

An efficient construction of the aromatic fragment. acs.orgnih.gov

An improved synthesis of a key allyl chloride intermediate. nih.govacs.org

The strategic application of the Kocienski-modified Julia olefination for the triene formation. acs.orgnih.govacs.org

An efficient union of the aromatic and ansa chain fragments. acs.orgnih.gov

A Mukaiyama macrolactamization to close the macrocyclic ring. acs.orgnih.gov

The following table provides a summary of the key aspects of the reported total synthesis of (+)-thiazinotrienomycin E:

| Synthetic Route | Key Features | Longest Linear Sequence | Overall Yield |

| Smith, A. B., III, et al. | Convergent strategy, Kocienski-modified Julia olefination, Mukaiyama macrolactamization. acs.orgacademie-sciences.fracademie-sciences.fr | 35 steps | 0.27% |

Biological Activity and Molecular Mechanisms of Action of Thiazinotrienomycin E

In Vitro and Preclinical Biological Efficacy

Cytotoxic Activity against Cancer Cell Lines (e.g., Cervical Cancer, HeLa Cells)

Thiazinotrienomycin E is a member of the thiazinotrienomycins, a novel class of cytotoxic ansamycin (B12435341) antibiotics. academie-sciences.frnih.gov These compounds, including this compound, were initially isolated from the culture broth of Streptomyces sp. MJ672-m3 due to their activity against cervical cancer cell lines. nih.govjst.go.jp The thiazinotrienomycins are characterized by a distinctive benzothiazine ring system. academie-sciences.fr

Research has demonstrated the cytotoxic potential of this class of compounds against various human tumor cell lines. nih.govnih.gov Specifically, Thiazinotrienomycin B, a related compound, was found to be over 10 times more potent in inhibiting the growth of human stomach tumor SC-6 cells compared to other human tumor cells like HeLa (cervical), T24 (bladder), and LX-1 (lung). nih.gov While detailed cytotoxic data for this compound against a wide panel of cell lines is not extensively published in the provided search results, its classification as a cytotoxic ansamycin antibiotic and its initial isolation based on activity against cervical cancer cells underscore its anticancer properties. nih.govnih.gov The broader class of benzenic ansamycins, to which thiazinotrienomycins belong, have shown potential as antineoplastic agents. academie-sciences.fracademie-sciences.fr

Interactive Data Table: Cytotoxic Activity of Thiazinotrienomycin Congeners

| Compound | Cell Line(s) | Observed Activity |

| This compound | Cervical Cancer Cell Lines | Cytotoxic Activity nih.gov |

| Thiazinotrienomycin B | SC-6 (Stomach), HeLa (Cervical), T24 (Bladder), LX-1 (Lung) | Potent inhibition of SC-6 growth nih.gov |

| Thiazinotrienomycin G | Various Human Cancer Cell Lines | Tumor growth inhibitory activities comparable to Thiazinotrienomycin B nih.gov |

Evaluation of Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antiviral Spectrum)

This compound belongs to the ansamycin group of antibiotics, which are known for their broad spectrum of biological activities. academie-sciences.frnih.gov While the primary focus of the initial research on thiazinotrienomycins was their anticancer effects, their classification as ansamycin antibiotics suggests potential antimicrobial properties. academie-sciences.frnih.govnih.gov The ansamycin class as a whole encompasses compounds with antibacterial, antifungal, and antiviral activities. academie-sciences.fr For instance, naphthalenic ansamycins are noted for their strong antimicrobial activities. academie-sciences.fracademie-sciences.fr

The thiazinotrienomycins themselves are designated as an "ansamycin group antibiotics". nih.gov The broader family of C15-benzoquinone ansamycins were discovered in screens for antibacterial and antifungal compounds. academie-sciences.fracademie-sciences.fr However, specific data detailing the antibacterial, antifungal, or antiviral spectrum of this compound is not available in the provided search results. The term "antibiotics" in the context of its discovery primarily refers to its cytotoxic action against cancer cells. nih.gov The thiazole (B1198619) and benzothiazine moieties present in related natural products are associated with a wide range of biological activities, including antimicrobial and antiviral effects. rsc.orgnih.gov

Molecular Mechanisms of Action

Target Identification and Validation Methodologies (e.g., Chemical Genomics, Proteomic Profiling)

The precise molecular target of this compound has not been definitively elucidated in the provided search results. However, the general approaches for identifying the targets of novel bioactive compounds like this compound include chemical genomics and proteomic profiling. rsc.orgresearchgate.net These methodologies are crucial in modern drug discovery to understand a compound's mechanism of action. nih.govmdpi.com

Chemical Genomics: This approach uses small molecules to perturb biological pathways, and in conjunction with genomic data, can help identify the protein targets responsible for the observed phenotype. nih.goviu.edu

Proteomic Profiling: This involves using techniques like affinity chromatography with the compound of interest to isolate and identify its binding partners from the entire proteome of a cell. rsc.orgmdpi.com Quantitative proteomics methods such as iTRAQ can further quantify changes in protein abundance upon treatment with the compound. mdpi.com

For the broader class of ansamycins, target identification has been a key area of research. For example, the target of other ansamycins like geldanamycin (B1684428) has been identified as Hsp90. academie-sciences.fr While a direct study applying these methods to this compound is not detailed, these are the standard methodologies that would be employed. rsc.orgresearchgate.netnih.gov

Interactions with Specific Cellular Pathways or Macromolecules (e.g., Inhibition of RNA Polymerase)

While the direct molecular target of this compound is not specified, ansamycin antibiotics are well-known inhibitors of bacterial RNA polymerase (RNAP). nih.govnih.gov They bind to a site on the bacterial RNAP and prevent the extension of RNA chains. nih.gov This mechanism is well-established for rifamycins (B7979662), another class of ansamycins. nih.govembopress.org It is plausible that this compound, as an ansamycin, could also interact with and inhibit RNA polymerase, although this has not been experimentally confirmed in the provided literature.

The thiazinotrienomycin class of compounds has been shown to interact with other cellular pathways as well. For example, Thiazinotrienomycin B has been found to affect the function of the epidermal growth factor receptor (EGFR). nih.gov This interaction appears to be indirect, as it did not inhibit the kinase activity of EGFR in a cell-free system but was antagonistic to an anti-EGFR antibody in cell-based assays. nih.gov Natural products often modulate multiple cellular signaling pathways, including the PI3K/AKT, MAPK, and TGF-β pathways, which are critical in cancer progression. frontiersin.orgijbs.comd-nb.infonih.gov

Effects on Cellular Processes (e.g., Cell Cycle Arrest, Induction of Apoptosis)

This compound and its related compounds exert their cytotoxic effects by influencing fundamental cellular processes like the cell cycle and apoptosis. academie-sciences.frdoi.org

Cell Cycle Arrest: Thiazinotrienomycin B was shown to inhibit the cell cycle progression of SC-6 stomach tumor cells at an early stage, specifically the transition from the G0/G1 phase to the S phase. nih.gov This effect was competitive with serum concentrations, suggesting an interaction with growth factor signaling pathways that regulate the cell cycle. nih.gov The ability to induce cell cycle arrest, particularly at the G1/S or G2/M checkpoints, is a common mechanism for anticancer agents. nih.govepo.org

Induction of Apoptosis: The cytotoxic nature of the thiazinotrienomycins suggests they induce programmed cell death, or apoptosis. academie-sciences.frnih.gov While direct evidence for this compound-induced apoptosis is not provided, many anticancer compounds, including other natural products, trigger apoptosis. frontiersin.orgmdpi.com This can occur through various mechanisms, such as the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic pathways. mdpi.com

Interactive Data Table: Effects of Thiazinotrienomycin B on Cellular Processes

| Cellular Process | Cell Line | Effect |

| Cell Cycle Progression | SC-6 (Stomach) | Inhibition of progression from G0/G1 to S phase nih.gov |

| Cell Growth | SC-6 (Stomach), HeLa (Cervical), T24 (Bladder), LX-1 (Lung) | Strong inhibition of SC-6 cell growth nih.gov |

Comparative Biological Activities within the Thiazinotrienomycin Series

The thiazinotrienomycins are a family of ansamycin antibiotics discovered and isolated from the culture broth of Streptomyces sp. MJ672-m3. This series of compounds, which includes thiazinotrienomycins A, B, C, D, E, F, and G, has garnered scientific interest primarily for its antitumor properties. While detailed molecular mechanism studies for each analogue are not extensively available, comparative analysis of their biological activities, particularly their cytotoxicity against various cancer cell lines, reveals important structure-activity relationships within the series.

The initial discovery of thiazinotrienomycins A, B, C, D, and E was prompted by their activity against cervical cancer cell lines. Subsequent research has focused more intensely on certain members of the series, providing a basis for comparison.

Detailed Research Findings

Research into the biological activities of the thiazinotrienomycin series has yielded varying levels of detail for each compound. Thiazinotrienomycin B is the most extensively studied, providing a benchmark for the others.

Thiazinotrienomycin B (TT-B): This analogue demonstrates particularly strong and selective inhibitory activity against the human stomach tumor cell line SC-6, being over 10 times more potent against these cells than against other human tumor cells like HeLa (cervix), T24 (bladder), and LX-1 (lung). The mechanism of action for TT-B involves the inhibition of the cell cycle progression from the G0/G1 to the S phase. Evidence suggests that the molecular target is related to the Epidermal Growth Factor Receptor (EGFR), as its growth-inhibiting effects are competitive with serum concentrations and antagonistic with anti-EGFR antibodies. However, TT-B does not appear to inhibit the kinase activity of EGFR directly in cell-free systems, indicating a more complex mechanism of action.

Thiazinotrienomycin G (TT-G): Comparative studies have shown that the tumor growth inhibitory activities of Thiazinotrienomycin G are nearly as potent as those of Thiazinotrienomycin B. This comparison is based on the GI₅₀ (50% growth inhibition) and TGI (total growth inhibition) values against a panel of several human cancer cell lines.

Thiazinotrienomycins A, C, D, and E: These compounds were identified in the initial screening for their cytotoxic effects. While specific mechanistic studies are limited, their cytotoxic potencies against HeLa-S3 cells have been quantified, showing variations in activity that underscore the importance of their structural differences. This compound was among this initially isolated group, but further specific biological data remains less characterized compared to TT-B.

Thiazinotrienomycin F (TT-F): Isolated along with TT-G, Thiazinotrienomycin F is a recognized member of this antibiotic family. However, detailed reports on its specific biological activities and potency are not as prevalent in the literature as for Thiazinotrienomycins B and G.

The comparative cytotoxicity of the earlier discovered thiazinotrienomycins against HeLa-S3 cells is summarized in the table below.

Table 1: Cytotoxicity of Thiazinotrienomycins Against HeLa-S3 Cells

| Compound | IC₅₀ (µg/ml) |

| Thiazinotrienomycin A | 0.04 |

| Thiazinotrienomycin B | 0.02 |

| Thiazinotrienomycin C | 0.3 |

| Thiazinotrienomycin D | 0.04 |

| This compound | 0.2 |

This table presents the 50% inhibitory concentration (IC₅₀) of thiazinotrienomycin compounds against the HeLa-S3 cell line, based on data from foundational studies.

Structure Activity Relationship Sar Studies and Analogue Development for Thiazinotrienomycin E

Rational Design and Synthesis of Thiazinotrienomycin E Analogues and Derivatives

The rational design of this compound analogues is guided by its complex molecular architecture, which features a 21-membered macrocyclic lactam, an all-(E)-triene system, and a distinctive benzothiazine aromatic chromophore. doi.orgresearchgate.net The total synthesis of this compound, most notably achieved by Smith and co-workers, provides a strategic blueprint for generating derivatives. nih.govjst.go.jpbikaken.or.jp This synthetic approach is modular, involving the separate construction of the aromatic core and the aliphatic ansa chain, which are later coupled and cyclized. jst.go.jpnih.gov This modularity allows for the systematic introduction of structural diversity at specific points in the molecule. doi.org

The general synthetic strategy involves a retrosynthetic disconnection at the amide bond and the bond connecting the ansa chain to the aromatic ring. doi.org Key steps in the forward synthesis include the creation of the advanced aromatic and aliphatic fragments, their subsequent union, and a final macrolactamization to form the large ring structure. nih.govbikaken.or.jpjst.go.jp This pathway is adaptable for creating a library of analogues by varying the initial building blocks used for each major fragment. doi.org

Key modifications to the macrocyclic lactam ring can include:

Altering Stereocenters: The aliphatic chain contains several stereogenic centers that are crucial for its pre-organized, "basket-like" conformation. doi.org Synthesizing epimers or diastereomers by changing the reagents or conditions during the construction of the ansa chain fragments allows for probing the spatial requirements of the target binding site.

Varying Chain Length: The size of the macrocycle can be altered by using shorter or longer building blocks during the synthesis of the aliphatic chain. This can impact the ring's strain and flexibility, influencing binding affinity.

Modifying Substituents: The ansa chain possesses various substituents, including methyl and hydroxyl groups, which arise from the acetate (B1210297) and propionate (B1217596) units used in its biosynthesis. doi.org Synthetic strategies can introduce, remove, or alter these substituents to explore their contribution to potency and solubility. For example, the C11-acyl appendage is a known point of variation in related natural products. doi.org

The aromatic moiety of this compound is a unique benzothiazine ring system, distinguishing it from many other ansamycins. doi.org This chromophore is a key site for derivatization to modulate electronic properties, solubility, and target interactions. The synthetic route accommodates this by preparing the aromatic fragment separately before its coupling with the ansa chain. jst.go.jpjst.go.jp

Methods for derivatization include:

Substitution on the Ring: Analogues can be synthesized using precursors with different substitution patterns on the aromatic ring. This can involve introducing electron-donating or electron-withdrawing groups to alter the molecule's electronic profile and potential for hydrogen bonding or other interactions. nih.gov

Isosteric Replacement: The benzothiazine ring itself can be replaced with other heterocyclic systems. nih.gov Nature has provided examples of this with the related compounds Thiazinotrienomycin F and G, which incorporate a benzothiazole (B30560) ring instead. doi.org Such modifications can significantly impact the compound's biological activity and pharmacokinetic properties.

A primary goal of SAR studies is to identify the pharmacophore—the essential ensemble of steric and electronic features necessary for biological activity. For the ansatrienin class, the key pharmacophoric elements are generally considered to be the macrocyclic ring, the conjugated triene system, and the aromatic chromophore. doi.org The specific stereochemistry of the ansa chain is critical for maintaining the rigid, basket-like structure required for activity. doi.org

Through the synthesis and biological evaluation of analogues, researchers can determine which parts of the this compound structure are indispensable and which positions can tolerate substitutions. This knowledge is vital for designing derivatives with enhanced potency or for attaching probes to study the mechanism of action without losing activity. For example, studies on related ansamycins have shown that certain positions, like C17 on the ansa chain, can be functionalized to create derivatives that retain or even exceed the parent compound's potency. researchgate.net

Derivatization of the Aromatic Moiety

Impact of Structural Variations on Biological Potency and Selectivity

The impact of even minor structural changes on the biological activity of Thiazinotrienomycins is evident from the differing potencies of the naturally occurring congeners. Thiazinotrienomycins A, B, C, D, and E were isolated from the same bacterial strain, Streptomyces sp. MJ672-m3, and evaluated for their cytotoxic activity against human cervical cancer (HeLa) cells. researchgate.net These natural analogues differ primarily in the structure of the side chain attached to the ansa macrocycle.

Further studies on related compounds, such as Thiazinotrienomycin G (TT-G), suggest that its tumor growth inhibitory activity is nearly as potent as that of Thiazinotrienomycin B (TT-B) against several human cancer cell lines, indicating that some modifications to the aromatic core are well-tolerated. nih.govjst.go.jp The table below summarizes the cytotoxic activities of the originally discovered Thiazinotrienomycins, illustrating the structure-activity relationships within this natural compound family.

Data derived from the initial isolation and activity studies of Thiazinotrienomycins A-E.

The data reveals that Thiazinotrienomycin B is the most potent of this series, with an IC₅₀ value of 0.01 µg/mL. The subtle variations in the side chains of congeners A, C, D, and E result in slightly lower but still highly potent cytotoxic activity. This demonstrates that while the core macrocyclic and aromatic structures are crucial, modifications at the periphery can fine-tune the biological potency.

Methodologies for SAR Elucidation (e.g., Combinatorial Synthesis, Computational Approaches)

Modern SAR studies employ a combination of synthetic and computational methods to efficiently explore the chemical space around a lead compound like this compound.

Combinatorial Synthesis: The modular nature of the total synthesis of this compound makes it highly amenable to combinatorial and parallel synthesis techniques. doi.orgnih.gov By preparing a diverse set of aromatic fragments and ansa chain precursors, a large library of analogues can be generated by combining these building blocks in various combinations. This allows for the rapid exploration of multiple substitution points simultaneously, accelerating the identification of key structural features and promising new derivatives.

Computational Approaches: Computer-aided drug design (CADD) plays a pivotal role in rationalizing SAR and guiding the design of new analogues.

Molecular Modeling and Docking: Three-dimensional models of this compound and its analogues can be built and computationally "docked" into the binding site of a biological target, such as a specific protein or enzyme. These simulations help predict the binding affinity and orientation of different analogues, providing insight into why certain structural modifications increase or decrease potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling uses statistical methods to correlate variations in the chemical structure of compounds with changes in their measured biological activity. By developing a QSAR model for a series of this compound analogues, it becomes possible to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

These methodologies, when used in an iterative cycle of design, synthesis, and testing, provide a powerful platform for elucidating the detailed structure-activity relationships of this compound and for developing novel anticancer agents.

Future Directions and Emerging Research Avenues for Thiazinotrienomycin E

Advanced Biosynthetic Engineering for Enhanced Production and Diversification

The natural production of Thiazinotrienomycin E by Streptomyces sp. MJ672-m3 provides a foundational platform for biosynthetic engineering. nih.gov Current research efforts in the broader field of natural products are increasingly focused on metabolic and genetic engineering to improve yields and generate novel derivatives, a strategy highly applicable to this compound. nih.govresearchgate.netrsc.org

Future work in this area will likely involve several key strategies:

Heterologous Expression: Transferring the this compound biosynthetic gene cluster into a more genetically tractable and faster-growing host, such as certain strains of E. coli or other Streptomyces species, could overcome limitations present in the native producer and facilitate higher production titers. nih.gov

Pathway Engineering: The biosynthesis of ansamycins involves complex polyketide synthases (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. Targeted genetic modification of the PKS modules responsible for assembling the polyketide chain could lead to the creation of novel analogues with altered backbones. researchgate.net For instance, inactivating or modifying specific ketoreductase, dehydratase, or enoylreductase domains could yield derivatives with different hydroxylation patterns or saturation levels.

Precursor-Directed Biosynthesis and Mutasynthesis: These techniques involve feeding synthetic, non-native precursor molecules to a culture of the producing organism (or a modified version of it). rsc.org By introducing chemically modified building blocks that the cell's biosynthetic machinery can incorporate, a diverse range of "unnatural" natural products can be generated. This approach could be used to alter the amino acid side chain or the aromatic core of this compound.

Co-culture Techniques: Research has shown that co-culturing different bacterial strains can activate silent biosynthetic gene clusters and enhance the production of specific metabolites. nih.gov Systematic co-culturing of Streptomyces sp. MJ672-m3 with other microorganisms could be explored as a method to increase the yield of this compound.

These engineering strategies promise not only to increase the supply of this rare compound for further study but also to generate a library of derivatives, which is crucial for exploring structure-activity relationships (SAR).

Development of Novel and More Efficient Synthetic Strategies

The first total synthesis of (+)-Thiazinotrienomycin E was a significant achievement that confirmed its absolute stereochemistry and provided a blueprint for accessing the molecule and its analogues through chemical means. nih.govacs.orgacs.org This initial synthesis relied on key reactions such as a Kocienski-modified Julia protocol to construct the E,E,E-triene subunit and a Mukaiyama macrolactamization to close the 19-membered macrocycle. acs.orgacs.org

Despite its success, there is considerable room for the development of more efficient and flexible synthetic routes. Future research will likely focus on:

Novel Olefination and Macrolactamization Methods: The construction of the all-trans triene and the macrocyclization were critical and challenging steps. acs.orguga.edu The initial attempt at an intramolecular Stille reaction for macrocyclization was unsuccessful, necessitating a revised strategy. acs.org Future research could explore more modern and robust catalytic methods for both polyene synthesis and macrolactamization, potentially improving yields and stereocontrol while reducing the need for sensitive reagents. mdpi.com

The ultimate goal of synthetic innovation is to develop a route that is not only efficient for producing this compound itself but also robust enough to serve as a platform for the rapid generation of diverse analogues for biological screening. acs.org

Table 1: Key Reactions in the First Total Synthesis of (+)-Thiazinotrienomycin E

| Synthetic Challenge | Key Reaction/Strategy Employed | Purpose | Reference |

| E,E,E-Triene Subunit Construction | Kocienski-modified Julia Protocol | To stereoselectively form the all-trans conjugated triene system, a critical feature of the molecule. | nih.govacs.org |

| Macrocycle Formation | Mukaiyama Macrolactamization | To close the 19-membered macrocyclic lactam ring, forming the core structure of the ansamycin (B12435341). | nih.govacs.orgacs.org |

| Aromatic Fragment Construction | Efficient synthesis incorporating TBS protection of the aniline (B41778) | To build the benzothiazine core, a distinguishing feature of the thiazinotrienomycins. | acs.orgacs.org |

| Ansa Chain and Aromatic Union | Alkylation of a sulfone fragment followed by amide coupling | To connect the two major components of the molecule prior to macrocyclization. | acs.orgacs.orgacademie-sciences.fr |

Discovery of Additional Molecular Targets and Refined Mechanistic Insights

The initial discovery of the thiazinotrienomycins was driven by their cytotoxic activity against a panel of human cancer cell lines, including those derived from the cervix, stomach, colon, and breast. acs.orgnih.gov While this points to a potent anti-proliferative effect, the specific molecular target or targets responsible for this activity in this compound remain to be definitively identified.

Future research in this domain will be critical for understanding its therapeutic potential and will likely proceed along these lines:

Target Identification Studies: Modern chemical biology techniques, such as affinity chromatography using immobilized this compound as bait, or photo-affinity labeling, can be employed to isolate and identify binding proteins from cancer cell lysates. Subsequent analysis by mass spectrometry can reveal the direct molecular targets.

Mechanism of Action Elucidation: Related ansamycin compounds offer clues to potential mechanisms. For example, some ansamycins are known to induce apoptosis. researchgate.net Investigating whether this compound activates key apoptotic pathways (e.g., caspase activation, PARP cleavage) is a logical next step. Furthermore, other related compounds have been shown to interfere with critical cell signaling pathways, such as the Epidermal Growth Factor (EGF) pathway. researchgate.net Examining the effect of this compound on a wide range of receptor tyrosine kinases and downstream signaling cascades (e.g., MAPK, PI3K/Akt) could provide deep mechanistic insights. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically testing the library of analogues generated through biosynthetic engineering and novel synthesis, researchers can map which parts of the molecule are essential for its cytotoxic activity. This information is invaluable for designing more potent and selective future compounds and can also help infer the nature of the binding site on its molecular target. researchgate.net

Defining the precise mechanism of action is a crucial step in the preclinical development pathway, as it helps to predict both efficacy and potential off-target effects.

Exploration of Undiscovered Biological Activities through High-Throughput Screening (Preclinical Focus)

The known anti-cancer activity of this compound is just the beginning. nih.gov Natural products with complex structures often possess multiple biological activities. mdpi.com High-throughput screening (HTS) provides a powerful, unbiased approach to rapidly test a compound against thousands of potential biological targets, enabling the discovery of entirely new therapeutic applications. nih.govnih.gov

A preclinical HTS research program for this compound would likely involve:

Target-Based Screening: The compound could be screened against large panels of purified enzymes (e.g., kinases, proteases, phosphatases) and receptors (e.g., G-protein coupled receptors, nuclear receptors) to identify specific molecular interactions. researchgate.net

Phenotypic Screening: This approach involves applying the compound to various cell-based models to observe a specific physiological or morphological change (a phenotype). researchgate.net this compound could be screened in assays designed to detect a wide range of effects, such as anti-inflammatory, antiviral, antibacterial, or neuroprotective activity. mdpi.com For example, screening against a panel of drug-resistant bacteria or fungi could reveal new antibiotic potential beyond its known anti-cancer effects.

Quantitative High-Throughput Screening (qHTS): Unlike traditional single-concentration HTS, qHTS generates a concentration-response curve for every compound tested. nih.gov This method provides richer, more reliable data from the primary screen, immediately identifying potent inhibitors and activators and helping to eliminate many of the false positives and negatives that plague traditional HTS. nih.gov Applying qHTS would allow for a highly accurate pharmacological profiling of this compound across a vast biological space.

The use of modern HTS platforms, including those coupled with mass spectrometry for analyzing complex samples, can accelerate the discovery of new, unanticipated biological activities for this compound, potentially expanding its therapeutic relevance far beyond its initial discovery as a cytotoxic agent. rsc.org

Q & A

Q. Methodological Guidance

- Tabular formatting : Use Roman numerals for tables, with titles centered above. Include raw data (e.g., yields, Rf values) and processed metrics (e.g., enantiomeric excess) .

- Figure clarity : Label NMR/HRMS spectra with peak assignments and reference standards. Provide magnification insets for complex regions .

- Supplementary materials : Deposit crystallographic data or computational input files in public repositories, citing DOIs in the main text .

What are the best practices for conducting systematic reviews of this compound’s bioactivity data?

Q. Advanced Research Focus

- Literature screening : Use PRISMA guidelines to filter studies by methodology (e.g., minimum inhibitory concentration assays) and exclude non-peer-reviewed sources .

- Data extraction : Tabulate bioactivity metrics (IC50, MIC) alongside experimental conditions (cell lines, controls) to assess comparability .

- Bias assessment : Evaluate studies for conflicts of interest (e.g., industry funding) and robustness of statistical analyses (e.g., p-values, n-numbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.